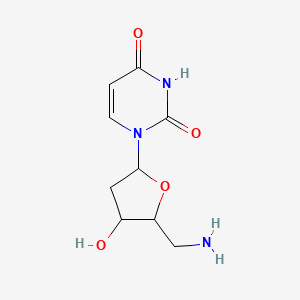
5'-Amino-2',5'-dideoxyuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5'-Amino-2',5'-dideoxyuridine is a complex organic compound with a unique structure that combines a tetrahydrofuran ring with a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5'-Amino-2',5'-dideoxyuridine typically involves multiple steps. One common method involves the reaction of 2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)oxy)acetic acid with N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline in N,N-dimethyl-formamide at room temperature for 30 minutes. This is followed by the reaction with N-[9-(5-aminomethyl-4-hydroxy-tetrahydro-furan-2-yl)-9H-purin-6-yl]-benzamide in N,N-dimethyl-formamide for 2.5 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for scale, yield, and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5'-Amino-2',5'-dideoxyuridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrimidine ring or the tetrahydrofuran ring.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5'-Amino-2',5'-dideoxyuridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5'-Amino-2',5'-dideoxyuridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5'-Amino-2',5'-dideoxyuridine: Unique due to its specific combination of functional groups and ring structures.
Other Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine share the pyrimidine ring but differ in their functional groups and biological activities.
Tetrahydrofuran Derivatives: Compounds like tetrahydrofuran itself and its derivatives have different applications and properties.
Eigenschaften
Molekularformel |
C9H13N3O4 |
|---|---|
Molekulargewicht |
227.22 g/mol |
IUPAC-Name |
1-[5-(aminomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O4/c10-4-6-5(13)3-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4,10H2,(H,11,14,15) |
InChI-Schlüssel |
ABYZQSMQSHNEMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CN)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-4-(3-hydroxy-1-propynyl)-,ethyl ester](/img/structure/B8528093.png)




![5-Chloro-2-[(2-ethoxyethyl)thio]benzothiazole](/img/structure/B8528146.png)

![5-Chloro[1,3]oxazolo[4,5-h]quinoline-2-carbonitrile](/img/structure/B8528153.png)




![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(2,4-difluorophenyl)methyl]-3-[(phenylthio)methyl]-,methyl ester](/img/structure/B8528193.png)
